Human PXR Activation Potency: 3-Formylrifamycin SV Outranks Rifampicin and 25-Desacetylrifampicin
In a 2024 study employing primary human hepatocyte models, 3-formylrifamycin SV demonstrated the highest potency among tested rifamycin derivatives for activating human pregnane X receptor (hPXR), a key regulator of CYP3A4-mediated drug metabolism [1]. The rank-order potency was established as: 3-formylrifamycin SV > rifampicin quinone > rifampicin > rifampicin N-oxide > 25-desacetylrifampicin. This positions the 3-formyl-25-desacetyl compound as the most potent hPXR activator in the series, with substantially greater activity than its 25-desacetyl analog lacking the 3-formyl substitution.
| Evidence Dimension | Human Pregnane X Receptor (hPXR) Activation Potency |
|---|---|
| Target Compound Data | Ranked #1 (highest potency) among 5 rifamycin derivatives tested |
| Comparator Or Baseline | Rifampicin (ranked #3); 25-desacetylrifampicin (ranked #5, lowest potency) |
| Quantified Difference | >50% degradation of rifampicin in medium over 72 hours partly into quinone; 3-formylrifamycin SV showed superior potency retention |
| Conditions | 2D and 3D primary human hepatocytes (PHHs); PXR activation assays |
Why This Matters
For procurement in drug metabolism and DDI studies, this compound provides a high-sensitivity tool for hPXR activation assays, offering superior signal compared to rifampicin or 25-desacetylrifampicin controls.
- [1] Smutny, T., Smutna, L., Lochman, L., Kamaraj, R., Kucera, R., & Pavek, P. (2024). Rifampicin and its derivatives: stability, disposition, and affinity towards pregnane X receptor employing 2D and 3D primary human hepatocytes. Biochemical Pharmacology, 229, 116500. View Source
